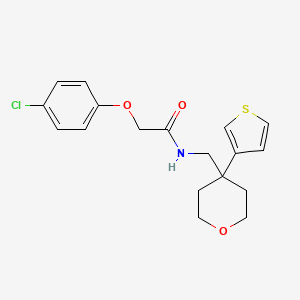

2-(4-chlorophenoxy)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Description

2-(4-Chlorophenoxy)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic small molecule characterized by a 4-chlorophenoxy group linked to an acetamide core, with a tetrahydro-2H-pyran ring substituted at the 4-position by a thiophen-3-yl moiety. Its structural complexity, combining aromatic, heterocyclic, and amide functionalities, positions it as a candidate for further optimization in drug development.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c19-15-1-3-16(4-2-15)23-11-17(21)20-13-18(6-8-22-9-7-18)14-5-10-24-12-14/h1-5,10,12H,6-9,11,13H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWPPTYWPVUSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenoxy)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide, with the CAS number 2309805-37-4, is a synthetic organic compound that has garnered attention for its potential biological activities. Its complex structure includes a chlorophenoxy group and a thiophene moiety, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀ClNO₃S |

| Molecular Weight | 365.9 g/mol |

| Structure | Structure |

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures often demonstrate antimicrobial properties. The presence of the chlorophenoxy and thiophene groups may enhance this activity by interacting with microbial cell membranes or metabolic pathways.

- Anti-inflammatory Effects : Compounds in this class are often investigated for their anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. The specific pathways involved require further elucidation through targeted studies.

The exact mechanism of action for this compound is not fully characterized but may involve:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic processes.

- Receptor Modulation : Binding to receptors that regulate cellular responses, potentially influencing growth factor signaling pathways.

Case Studies

- Study on Antimicrobial Activity : A study conducted on similar compounds indicated significant antibacterial activity against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains.

- Anti-inflammatory Research : In vitro assays demonstrated that related compounds inhibited the production of TNF-alpha in macrophages, indicating a potential pathway for anti-inflammatory effects.

- Cancer Cell Line Testing : Research involving various cancer cell lines revealed that analogs of this compound induced apoptosis in a dose-dependent manner, warranting further investigation into its anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues with Chlorophenyl/Acetamide Motifs

(a) N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide ()

- Structural Features : Contains a 4-chlorophenyl group and a thioacetamide-linked pyridine core.

- Key Differences : Lacks the tetrahydro-2H-pyran and thiophene moieties, which may reduce metabolic stability compared to the target compound.

(b) ABT-737 and Venetoclax (ABT-199) ()

- Structural Features : Benzamide derivatives with chlorophenyl and piperazinyl groups (ABT-737) or tetrahydro-2H-pyran substituents (venetoclax).

- Mechanism : ABT-737 inhibits Bcl-2/Bcl-xL, while venetoclax is a selective Bcl-2 inhibitor. Both differ mechanistically from the target compound’s ATF4 inhibition .

- Therapeutic Relevance : Highlights how structural variations (e.g., piperazine vs. pyran-thiophene) dictate divergent biological targets.

Heterocyclic Acetamide Derivatives

(a) 2-[[3-(4-Chlorophenyl)-4-Oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-Methylphenyl)acetamide ()

- Structural Features: Integrates a thieno-pyrimidinone core with a sulfanyl-acetamide linker and 4-methylphenyl group.

- Key Differences: The thiophene is fused into a pyrimidinone ring, unlike the standalone thiophen-3-yl group in the target compound. This may alter π-π stacking interactions in binding pockets .

(b) 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Fluorophenyl)acetamide ()

- Structural Features : Features a triazole-thiophene hybrid and fluorophenyl group.

(a) N-Substituted 2-Arylacetamides ()

- Structural Similarities : Share the acetamide core and aryl groups, resembling benzylpenicillin’s lateral chain.

- Crystallographic Data : Dihedral angles between aromatic rings (e.g., 48.45°–80.70°) suggest conformational rigidity, which could influence target binding compared to the more flexible pyran-thiophene substituents in the target compound .

(b) Tetrahydro-2H-Pyran-Containing Analogues ()

- Structural Features : Compounds like 2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)pyrazol-4-yl]thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide incorporate dual pyran groups.

- Pharmacokinetic Insights : Pyran rings are associated with improved metabolic stability and oral bioavailability, a likely advantage shared by the target compound .

Data Table: Comparative Overview of Key Compounds

Research Findings and Implications

- Mechanistic Divergence: Despite shared chlorophenyl/acetamide motifs, minor substituent changes (e.g., pyran-thiophene vs. piperazine in ABT-737) drastically alter therapeutic targets (ATF4 vs. Bcl-2) .

- Structural Optimization : The pyran-thiophene combination in the target compound may offer superior pharmacokinetics compared to simpler heterocycles, as seen in pyran-containing drugs like venetoclax .

- Synthetic Challenges : High-yield routes (e.g., 85% in ) highlight opportunities for improving the target compound’s synthesis, which lacks disclosed efficiency data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.